4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde
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Overview
Description
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is a chemical compound that features a cyclohexane ring substituted with a tert-butyl(diphenyl)silyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The aldehyde group can be introduced through formylation reactions using reagents like dimethylformamide (DMF) and a base such as n-butyllithium (n-BuLi) in anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products:
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Deprotected hydroxyl compound
Scientific Research Applications
4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Potential precursor in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule. The aldehyde group can participate in various reactions, such as nucleophilic additions, due to its electrophilic nature .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison: 4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde is unique due to the presence of both the tert-butyl(diphenyl)silyl protecting group and the aldehyde functional group. Compared to TBDMS and TBDPS ethers, it offers increased steric hindrance and stability towards acidic and nucleophilic conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C23H30O2Si |
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Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C23H30O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,18-20H,14-17H2,1-3H3 |
InChI Key |
HMIAJTUSLKCNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C=O |
Origin of Product |
United States |
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